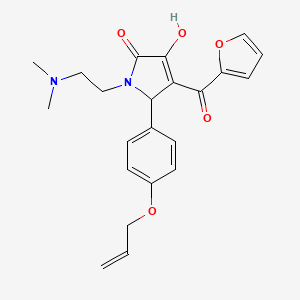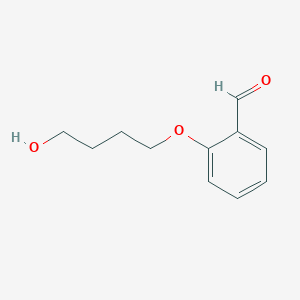
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea (CPMU) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. CPMU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H10ClNOS.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research indicates that derivatives of urea, including those with thiourea and selenourea functionalities, exhibit potent antioxidant activities. For instance, a series of urea derivatives were synthesized and evaluated for in vitro antioxidant activity using methods like DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) radical scavenging. Preliminary studies on the structure–activity relationship revealed that compounds containing selenourea functionality along with halogen groups showed significant antioxidant potential, suggesting these compounds as new classes of antioxidant agents (Reddy et al., 2015).
Biological and Antitumor Activities
Another domain of application is in the synthesis and biological evaluation of novel derivatives for potential antitumor activities. Specific derivatives have been synthesized and showed promising antitumor activities, highlighting the chemical versatility and therapeutic potential of these compounds (Ling et al., 2008).
Cytokinin-like Activity and Plant Growth Enhancement
Urea derivatives also demonstrate significant cytokinin-like activities, which are crucial in plant growth and development. Some derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are known for their extensive use in in vitro plant morphogenesis studies due to their cytokinin-like activity. These compounds have been identified for their roles in enhancing adventitious root formation, indicating their potential in agricultural applications (Ricci & Bertoletti, 2009).
Spectroscopic and Docking Studies
Investigations into the spectroscopic, reactive, transport, and docking properties of thiourea derivatives have been conducted, revealing insights into their molecular structures and potential applications in drug development. These studies include the exploration of nonlinear optical properties, local reactivity properties, and molecular docking, suggesting the possibility of developing new therapeutic agents based on these compounds (Aswathy et al., 2017).
Corrosion Inhibition
In the field of materials science, certain urea derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic solutions. These studies suggest that such compounds could serve as efficient corrosion inhibitors, with implications for industrial applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKQDIUUCGREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)
![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)
![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
